4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate
Description
4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate is a synthetic organic compound featuring a piperazine core substituted with a pyridinyl group and a carboximidamide moiety, paired with a sulfate counterion. The compound’s hydroiodide salt (CAS RN: 849776-32-5) is documented in chemical catalogs, with a melting point of 192–194°C and applications in industrial safety contexts, as indicated by the labor safety code "労57,57-2" .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-pyridin-2-ylpiperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5.H2O4S/c11-10(12)15-7-5-14(6-8-15)9-3-1-2-4-13-9;1-5(2,3)4/h1-4H,5-8H2,(H3,11,12);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOQSRULQDVQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate typically involves the reaction of pyridine derivatives with piperazine and subsequent treatment with carboximidamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary but often involve controlled temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce piperazine derivatives .
Scientific Research Applications
4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds

Key Observations :
- Counterion Impact : The sulfate counterion likely enhances aqueous solubility compared to the hydroiodide salt, as sulfates (e.g., Na₂SO₄) are generally more soluble than iodides in polar solvents .
- Functional Group Diversity : Substituents like methanesulphonate (in 3d ) or Fmoc groups (in ) modify reactivity and applications, shifting utility from drug intermediates to peptide synthesis.
Physicochemical and Application Comparisons
- Thermal Stability : The hydroiodide salt’s higher melting point (192–194°C) compared to typical sulfates (e.g., Na₂SO₄ melts at 270°C ) suggests counterion-dependent stability.
Biological Activity
4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C10H15N5·H2SO4. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is recognized for its role as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. This property is essential for its application in developing treatments for infections caused by resistant bacterial strains. The compound's mechanism of action may involve the inhibition of specific enzymes critical for bacterial survival, although detailed studies are still required to elucidate these pathways fully.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. In vitro assays have shown promising results, indicating that this compound could serve as a lead structure for developing novel anticancer agents .
Neuropathic Pain Management
A significant area of research involves the use of this compound as a phosphodiesterase (PDE) inhibitor. PDE inhibitors have been explored for their potential to alleviate neuropathic pain. Studies have demonstrated that compounds within this class can enhance the analgesic effects of existing medications, suggesting a synergistic approach to pain management .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It is believed to modulate receptor activity, influencing neurotransmitter release and cellular signaling processes .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, this compound was tested against several cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. The study highlighted the compound's potential as a scaffold for developing more effective anticancer therapies .
Case Study: Pain Management
Another investigation focused on the compound's role as a PDE7 inhibitor in treating neuropathic pain. Animal models demonstrated that administration of the compound significantly reduced pain-related behaviors compared to controls, suggesting its efficacy in managing chronic pain conditions .
Q & A
Q. What are the standard synthetic routes for 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core. For example, analogous compounds like 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide are synthesized via:
Piperazine ring formation : Reacting ethylenediamine with dihaloalkanes under basic conditions .
Functionalization : Introducing substituents (e.g., pyridinyl groups) via nucleophilic substitution or coupling reactions .
Sulfation : Sulfuric acid or sulfur trioxide is used to introduce the sulfate group under controlled temperatures (e.g., 0–5°C) .
Q. Purification :
Q. What analytical methods are recommended for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and detects impurities (<2% threshold) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and sulfate group decomposition (~200–300°C) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles.
- Respiratory Protection : Use P95 respirators if aerosolization occurs .
- Storage : Store in sealed containers at 2–8°C to prevent hydrolysis .
- Emergency Procedures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for novel derivatives?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways (e.g., Gibbs free energy barriers for sulfation) .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error steps .
- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability to guide solvent selection .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-Response Replication : Test the compound at varying concentrations (e.g., 1 nM–100 µM) to confirm activity thresholds .
- Assay Standardization : Use reference compounds (e.g., known enzyme inhibitors) to calibrate biological assays .
- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from multiple studies and identify confounding variables (e.g., solvent choice, cell line variability) .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., over 20% yield improvement vs. batch methods) .
- Catalyst Screening : Test palladium/copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to minimize byproducts .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
Q. How does the sulfate group influence the compound’s physicochemical properties?
Q. What experimental designs are effective for studying structure-activity relationships (SAR)?
- Analog Synthesis : Prepare derivatives with modifications to the pyridinyl or piperazine moieties .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical binding interactions (e.g., hydrogen bonds with sulfamoyl groups) .
- Biological Profiling : Screen analogs against target enzymes (e.g., carbonic anhydrase) and off-targets to assess selectivity .
Q. How can researchers mitigate batch-to-batch variability in physicochemical data?
- Strict Process Controls : Document reaction parameters (temperature, stirring rate) and raw material sources .
- Quality-by-Design (QbD) : Use factorial experiments to identify critical process parameters (CPPs) affecting purity and yield .
- Interlaboratory Validation : Share samples with collaborating labs to confirm reproducibility .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers?
- Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Add chiral resolving agents (e.g., tartaric acid) to enrich desired stereoisomers .
- Membrane Separation : Employ enantioselective membranes (e.g., cyclodextrin-functionalized) for continuous purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

